2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthalenol with bis-thiazolylamine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalenol core can be oxidized to form quinones.
Reduction: The thiazolylamino groups can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 1-[(4-methyl-2-nitrophenyl)azo]-: Another naphthalenol derivative with different substituents.
2-Naphthalenol, 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-: Features azo groups instead of thiazolylamino groups.
Uniqueness
2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- is unique due to its bis-thiazolylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62684-40-6 |
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Molecular Formula |
C31H26N4OS2 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
1-[bis[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C31H26N4OS2/c1-19-7-11-22(12-8-19)25-17-37-30(32-25)34-29(28-24-6-4-3-5-21(24)15-16-27(28)36)35-31-33-26(18-38-31)23-13-9-20(2)10-14-23/h3-18,29,36H,1-2H3,(H,32,34)(H,33,35) |
InChI Key |
ZOXVPPRTJTYZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(C3=C(C=CC4=CC=CC=C43)O)NC5=NC(=CS5)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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